Chloro(2,2-dimethylpropyl)mercury
Overview
Description
Chloro(2,2-dimethylpropyl)mercury is an organomercury compound with the chemical formula C5H11ClHg It is characterized by the presence of a mercury atom bonded to a chloro group and a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-dimethylpropyl)mercury typically involves the reaction of 2,2-dimethylpropyl chloride with mercury(II) chloride in the presence of a suitable solvent. The reaction conditions often include the use of hydroxylic solvents such as water or ethanol-water mixtures. The process involves the solvolysis of the starting materials, leading to the formation of the desired organomercury compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chloro(2,2-dimethylpropyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.
Common Reagents and Conditions:
Solvolysis: Involves the use of hydroxylic solvents like water or ethanol-water mixtures.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while oxidation and reduction reactions can lead to different mercury species.
Scientific Research Applications
Chloro(2,2-dimethylpropyl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2,2-dimethylpropyl)mercury involves its interaction with various molecular targets. The mercury center can form bonds with nucleophilic sites on biological molecules, leading to potential biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a 2,2-dimethylpropyl group.
Ethylmercury: Contains an ethyl group bonded to mercury.
Phenylmercury: Features a phenyl group attached to the mercury atom.
Uniqueness: Chloro(2,2-dimethylpropyl)mercury is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical properties compared to other organomercury compounds
Properties
IUPAC Name |
chloro(2,2-dimethylpropyl)mercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.ClH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXSUXTXRYWQEY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C[Hg]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClHg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328174 | |
Record name | Chloro(2,2-dimethylpropyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10284-47-6 | |
Record name | NSC4603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloro(2,2-dimethylpropyl)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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